molecular formula C18H21NO B14285174 Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- CAS No. 137710-71-5

Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]-

Katalognummer: B14285174
CAS-Nummer: 137710-71-5
Molekulargewicht: 267.4 g/mol
InChI-Schlüssel: VIRBSOVNAZHVRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is an organic compound with a complex structure that includes both aromatic and aliphatic components. This compound is known for its applications in various fields, including pharmaceuticals and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves the reaction of benzylamine with methanol to generate N-methylbenzylamine. This intermediate is then reacted with benzyl chloride to produce the final compound . The reaction conditions typically involve the use of organic solvents such as alcohols and ethers, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are also in place to handle the compound, as it can be hazardous if not managed properly .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce simpler amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- has several scientific research applications:

Wirkmechanismus

The mechanism of action of Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzenemethanamine, N-[4-(phenylmethoxy)butylidene]- is unique due to its specific structure, which allows for a wide range of chemical reactions and applications. Its combination of aromatic and aliphatic components provides versatility in both synthetic and industrial chemistry .

Eigenschaften

CAS-Nummer

137710-71-5

Molekularformel

C18H21NO

Molekulargewicht

267.4 g/mol

IUPAC-Name

N-benzyl-4-phenylmethoxybutan-1-imine

InChI

InChI=1S/C18H21NO/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-13H,7-8,14-16H2

InChI-Schlüssel

VIRBSOVNAZHVRJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CN=CCCCOCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.